2-Methyl-5,6,7,8-tetrahydroquinolin-3-amine
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Description
2-Methyl-5,6,7,8-tetrahydroquinolin-3-amine is a compound that has been studied for its biological properties . It is a chiral molecule that can be used as a strategic building block in the synthesis of pharmaceutical, industrial, and agricultural compounds .
Synthesis Analysis
The synthesis of 2-Methyl-5,6,7,8-tetrahydroquinolin-3-amine involves dissolving it in ethanol and adding an aldehyde at 0 °C. The reaction is stirred for 8 hours at 0 °C, after which water is added. The aqueous solution is then extracted with dichloromethane .Molecular Structure Analysis
The molecular structure of 2-Methyl-5,6,7,8-tetrahydroquinolin-3-amine is represented by the linear formula C9H12N2 . Its InChI code is 1S/C9H12N2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h5-6H,1-4,10H2 .Chemical Reactions Analysis
The compound has been tested for its antiproliferative activity in non-cancer human dermal microvascular endothelial cells (HMEC-1) and cancer cells . Compounds showing significant IC50 values against the selected cells were further synthesized and tested as pure enantiomers .Physical And Chemical Properties Analysis
2-Methyl-5,6,7,8-tetrahydroquinolin-3-amine is a solid substance . It has a molecular weight of 148.21 and is stored at 4°C, protected from light .Future Directions
The compound’s stereochemistry might impact its biological effect . Therefore, future research could focus on studying the pharmacological properties of both enantiomers when a chiral center is present in a drug . This could shed light on how their stereochemistry might impact the related biological effect .
properties
IUPAC Name |
2-methyl-5,6,7,8-tetrahydroquinolin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-7-9(11)6-8-4-2-3-5-10(8)12-7/h6H,2-5,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFKXTGLOIVLPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2CCCCC2=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5,6,7,8-tetrahydroquinolin-3-amine |
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